molecular formula C10H28N9O12P3 B12405109 2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (tetraammonia)

2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (tetraammonia)

Cat. No.: B12405109
M. Wt: 574.20 g/mol
InChI Key: HQENLGAVBOKUOQ-XGAJWOENSA-N
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Description

2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) is a stable isotope-labeled compound used extensively in biochemical and molecular biology research. This compound is a modified form of 2’-deoxyadenosine-5’-triphosphate, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. The tetraammonia form enhances its stability and solubility, making it suitable for various experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The incorporation of carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification of nucleotide incorporation and metabolism. The tetraammonia form enhances its stability, ensuring efficient utilization in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) is unique due to its specific isotope labeling, which allows for detailed metabolic studies and precise quantification in biochemical assays. The tetraammonia form further enhances its stability and solubility, making it more suitable for various experimental conditions compared to its unlabeled counterpart .

Properties

Molecular Formula

C10H28N9O12P3

Molecular Weight

574.20 g/mol

IUPAC Name

azane;[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.4H3N/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);4*1H3/t5-,6-,7-;;;;/m1..../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;;;;

InChI Key

HQENLGAVBOKUOQ-XGAJWOENSA-N

Isomeric SMILES

[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N

Origin of Product

United States

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